molecular formula C22H19N7OS B6000542 2-(2-ETHOXY-5-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)-2H-1,2,3-BENZOTRIAZOLE

2-(2-ETHOXY-5-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)-2H-1,2,3-BENZOTRIAZOLE

Cat. No.: B6000542
M. Wt: 429.5 g/mol
InChI Key: VQPXBQLCFNTDLS-UHFFFAOYSA-N
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Description

2-(2-ETHOXY-5-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)-2H-1,2,3-BENZOTRIAZOLE is a complex organic compound featuring a benzotriazole core This compound is notable for its unique structural properties, which include an ethoxy group, a phenyl-tetrazole moiety, and a sulfanyl-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ETHOXY-5-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)-2H-1,2,3-BENZOTRIAZOLE typically involves multi-step organic reactionsThe final step involves the formation of the sulfanyl-methyl linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and recrystallization are commonly employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-ETHOXY-5-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)-2H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-ETHOXY-5-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)-2H-1,2,3-BENZOTRIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-ETHOXY-5-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)-2H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-ETHOXY-5-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)-2H-1,2,3-BENZOTRIAZOLE is unique due to its combination of a benzotriazole core with an ethoxy group and a phenyl-tetrazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-ethoxy-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]phenyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7OS/c1-2-30-21-13-12-16(14-20(21)29-24-18-10-6-7-11-19(18)25-29)15-31-22-23-26-27-28(22)17-8-4-3-5-9-17/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPXBQLCFNTDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3)N4N=C5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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